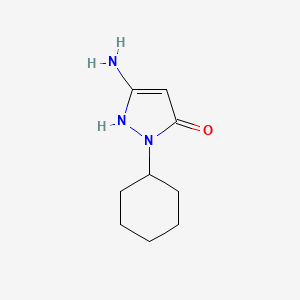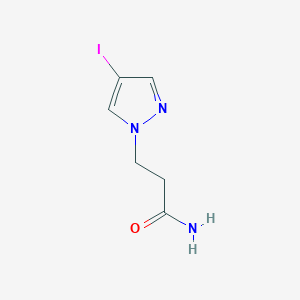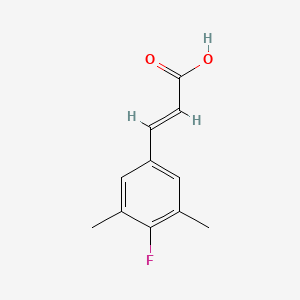
4-Fluoro-3,5-dimethylcinnamic acid
説明
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3,5-dimethylcinnamic acid is C11H11FO2 . Its InChI code is 1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ .Physical And Chemical Properties Analysis
4-Fluoro-3,5-dimethylcinnamic acid has a molecular weight of 194.21 . It is a solid at ambient temperature .科学的研究の応用
Fluorographic Detection and Fluorogenic Reagents
4-Fluoro-3,5-dimethylcinnamic acid has applications in fluorographic procedures for detecting radioactivity in polyacrylamide gels. Skinner and Griswold (1983) found that a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was effective, simple, and sensitive (Skinner & Griswold, 1983). Additionally, Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent, exhibiting several advantages over existing reagents (Toyo’oka et al., 1989).
Synthesis of Novel Compounds
Liaw et al. (2002) reported the synthesis of a new triphenylamine-containing diamine monomer, which was used to create a series of polyamides and polyimides. This process involved the reaction of 4-fluoronitrobenzene with 3,4-dimethylaniline, highlighting the utility of such compounds in polymer synthesis (Liaw et al., 2002).
Medicinal Chemistry Applications
Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility as synthons in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Analytical Chemistry Techniques
Aboul‐Enein and Abu-Zaid (2001) developed a sensitive reversed-phase HPLC method for analyzing 2'-beta -fluoro-2',3'-dideoxy adenosine (F-ddA) in human plasma, employing polyfluorinated stationary phase columns. This method exemplifies the importance of fluorinated compounds in enhancing analytical techniques (Aboul‐Enein & Abu-Zaid, 2001).
PET Imaging and Protein-Protein Interaction Studies
Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, showcasing the role of fluorinated compounds in developing imaging agents (Wang et al., 2014). Loving and Imperiali (2008) developed a new unnatural amino acid based on a solvatochromic fluorophore for studying dynamic protein interactions, demonstrating the versatility of fluorinated compounds in biochemical research (Loving & Imperiali, 2008).
Antineoplastic Actions in Cancer Research
Hunke et al. (2018) explored cinnamic acid dimers, including 4-Fluoro-3,5-dimethylcinnamic acid, for their cytotoxicity in breast cancer cells. This study highlights the potential of such compounds in developing novel antineoplastic agents (Hunke et al., 2018).
Safety And Hazards
特性
IUPAC Name |
(E)-3-(4-fluoro-3,5-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIWROWICLMIQ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethylcinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)

![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)



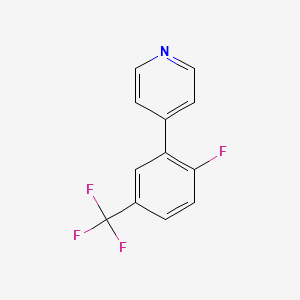
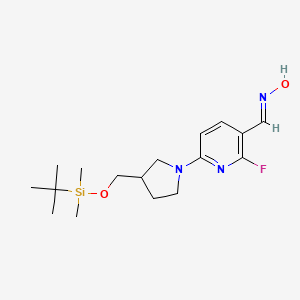
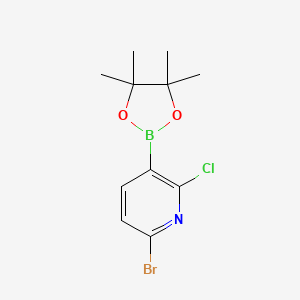
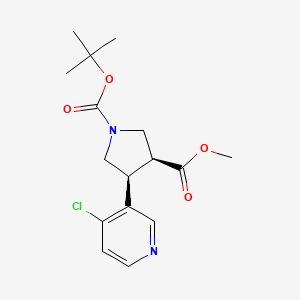
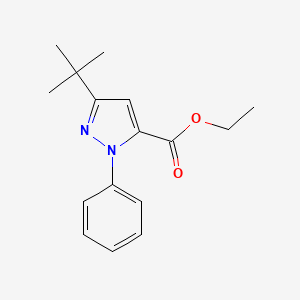
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
